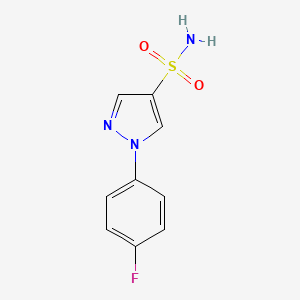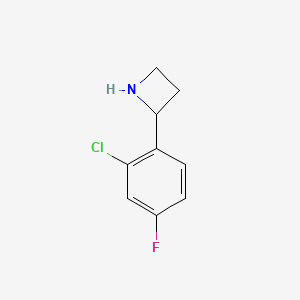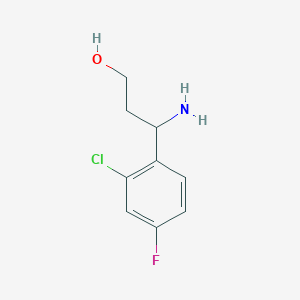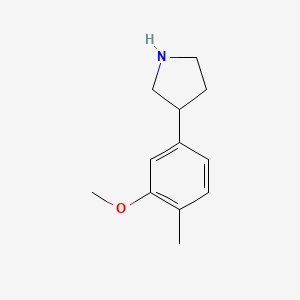
5-Acetylpyridine-3-sulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Acetylpyridine-3-sulfonyl chloride is an organic compound with the molecular formula C7H6ClNO3S It is a derivative of pyridine, characterized by the presence of an acetyl group at the 5-position and a sulfonyl chloride group at the 3-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Acetylpyridine-3-sulfonyl chloride typically involves the sulfonylation of 5-acetylpyridine. One common method includes the reaction of 5-acetylpyridine with chlorosulfonic acid, which introduces the sulfonyl chloride group at the 3-position. The reaction is usually carried out under controlled conditions to ensure the selective formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale sulfonylation processes. These processes are optimized for efficiency and yield, often using automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations. The product is then purified through techniques such as distillation or recrystallization to achieve the desired purity.
Análisis De Reacciones Químicas
Types of Reactions
5-Acetylpyridine-3-sulfonyl chloride can undergo various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols, leading to the formation of sulfonamides, sulfonates, or sulfonothioates, respectively.
Reduction Reactions: The compound can be reduced to form 5-acetylpyridine-3-sulfonamide using reducing agents like sodium borohydride.
Oxidation Reactions: Although less common, the acetyl group can be oxidized under specific conditions to form carboxylic acids.
Common Reagents and Conditions
Substitution: Reagents such as amines (e.g., aniline) or alcohols (e.g., methanol) are used in the presence of a base like triethylamine.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide may be used.
Major Products
Sulfonamides: Formed from the reaction with amines.
Sulfonates: Formed from the reaction with alcohols.
Sulfonothioates: Formed from the reaction with thiols.
Aplicaciones Científicas De Investigación
5-Acetylpyridine-3-sulfonyl chloride has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is explored for its potential in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Biological Studies: It serves as a tool for modifying biomolecules, aiding in the study of biological pathways and mechanisms.
Industrial Applications: Used in the production of specialty chemicals and materials, including dyes and polymers.
Mecanismo De Acción
The mechanism of action of 5-Acetylpyridine-3-sulfonyl chloride largely depends on its reactivity with nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to form covalent bonds with various nucleophiles, leading to the formation of sulfonamide, sulfonate, or sulfonothioate derivatives. These reactions can modify the activity of enzymes or receptors, thereby influencing biological pathways.
Comparación Con Compuestos Similares
Similar Compounds
5-Acetylpyridine-3-sulfonamide: Similar structure but with a sulfonamide group instead of a sulfonyl chloride.
5-Acetylpyridine-3-sulfonic acid: Contains a sulfonic acid group instead of a sulfonyl chloride.
5-Acetylpyridine: Lacks the sulfonyl chloride group, making it less reactive.
Uniqueness
5-Acetylpyridine-3-sulfonyl chloride is unique due to its dual functional groups, which provide a combination of reactivity and specificity. The presence of both an acetyl group and a sulfonyl chloride group allows for diverse chemical transformations, making it a versatile intermediate in organic synthesis and a valuable tool in medicinal chemistry.
Propiedades
Fórmula molecular |
C7H6ClNO3S |
|---|---|
Peso molecular |
219.65 g/mol |
Nombre IUPAC |
5-acetylpyridine-3-sulfonyl chloride |
InChI |
InChI=1S/C7H6ClNO3S/c1-5(10)6-2-7(4-9-3-6)13(8,11)12/h2-4H,1H3 |
Clave InChI |
XIABGRWYRJKXSX-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=CC(=CN=C1)S(=O)(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-azabicyclo[3.1.1]heptane-4-carboxylic acid](/img/structure/B13525109.png)

![(4H-thieno[2,3-c]chromen-4-yl)methanamine](/img/structure/B13525120.png)
![2-[(Propan-2-yloxy)methyl]azetidine](/img/structure/B13525121.png)








